molecular formula C13H23BO2 B566185 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester CAS No. 448211-44-7

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

Cat. No.: B566185
CAS No.: 448211-44-7
M. Wt: 222.135
InChI Key: APVRBTBASYOFBD-UHFFFAOYSA-N
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Description

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a type of organoboron reagent. These reagents are generally environmentally benign, readily prepared, and relatively stable . They are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters like this compound often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis can also involve a radical approach, such as the Matteson–CH2– homologation .


Chemical Reactions Analysis

Boronic esters like this compound are often used in the Suzuki–Miyaura coupling reaction . They can also undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

Boronic esters like this compound are generally environmentally benign, readily prepared, and relatively stable . They exhibit different solubility and stability .

Scientific Research Applications

Analysis and Stability Challenges

Pinacolboronate esters are pivotal in Suzuki coupling reactions for synthesizing complex molecules. The analysis of these esters presents unique challenges due to their propensity for hydrolysis into boronic acids, complicating chromatographic purity assessments. Innovative approaches are required to stabilize these esters and solubilize the resultant boronic acids for effective separation and analysis. Strategies involving non-aqueous and aprotic diluents, along with highly basic mobile phases, have been developed to address these analytical challenges, demonstrating the critical role of pinacolboronate esters in purity analysis (Zhong et al., 2012).

Photocatalytic Borylation

The compound also finds application in metal- and additive-free photocatalytic borylation of haloarenes, a greener alternative to traditional methods requiring metal catalysts. This process facilitates the direct conversion of haloarenes to boronic acids and esters without the need for deoxygenation or expensive catalysts, producing minimal by-products. Such advancements underscore the compound's role in simplifying synthesis while adhering to principles of green chemistry (Mfuh et al., 2017).

Copolymer Synthesis

Research on copolymer synthesis beyond traditional copolymerizability limits has been facilitated by the use of alkenyl boronate esters. These compounds, including isopropenyl boronic acid pinacol ester, have been employed in radical polymerization with vinyl monomers, leading to novel copolymers. Such studies not only enhance our understanding of monomer characteristics but also open new avenues for creating materials with tailored properties (Makino et al., 2020).

Green Synthetic Routes

The development of environmentally benign synthetic routes is another significant application. Techniques leveraging mechanochemistry for the formation of boronic acid esters from boronic acids highlight the shift towards more sustainable practices in chemical synthesis. These methods eliminate the need for solvents, thereby reducing waste and environmental impact, and exemplify the ongoing efforts to achieve greener synthesis pathways (Schnürch et al., 2007).

Catalyst-Transfer Condensation Polymerization

Lastly, the utility in catalyst-transfer Suzuki-Miyaura condensation polymerization points to the compound's role in creating high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This innovative approach facilitates the synthesis of polymers with functional termini, which can be further modified or used to form block copolymers, illustrating the compound's versatility in polymer science (Nojima et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, also known as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester or 6-Methyl-1-cyclohexene-1-boronic Acid Pinacol Ester, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that pinacol boronic esters are generally considered to be stable and readily prepared , which may suggest good bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVRBTBASYOFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154512
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448211-44-7
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448211-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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